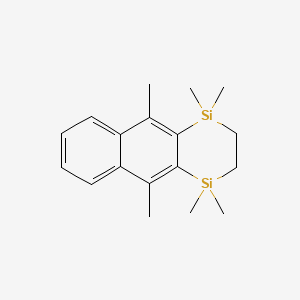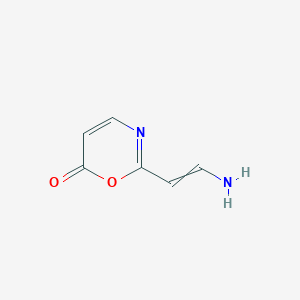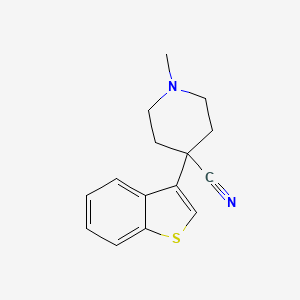
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- is a chemical compound known for its unique structure and properties. This compound features a disilaanthracene core with tetrahydro and hexamethyl substitutions, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- involves several steps. One common synthetic route includes the reaction of disilane precursors with anthracene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of disilane and anthracene derivatives in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and understanding its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, participate in electron transfer reactions, and undergo structural changes that influence its reactivity. These interactions are crucial for its effects in chemical and biological systems .
Comparison with Similar Compounds
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- can be compared with similar compounds such as:
1,2,3,4-Tetrahydroanthracene: Similar in structure but lacks the disilane and hexamethyl substitutions.
1,2,3,4-Tetrahydrocarbazole: Contains a carbazole core instead of anthracene.
1,2,3,4-Tetrahydronaphthalene: Features a naphthalene core with tetrahydro substitutions .
These comparisons highlight the uniqueness of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4,9,10-hexamethyl- in terms of its structure and reactivity.
Properties
CAS No. |
652154-27-3 |
|---|---|
Molecular Formula |
C18H26Si2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
1,1,4,4,5,10-hexamethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C18H26Si2/c1-13-15-9-7-8-10-16(15)14(2)18-17(13)19(3,4)11-12-20(18,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
CFSYFGPMRVPDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](CC[Si]2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)

![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
acetate](/img/structure/B12519609.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
